2-(4,5-Dimethyl-1,3-thiazol-2-yl)-6,7-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified . Industrial production methods often employ catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives like 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ethanamine dihydrochloride and 1-(2,5-DIMETHYL-1,3-THIAZOL-4-YL)ethanamine dihydrochloride . Compared to these, 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its additional chromeno and pyrrole rings, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C25H22N2O3S2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-6,7-dimethyl-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H22N2O3S2/c1-12-10-18-19(11-13(12)2)30-23-20(22(18)28)21(16-6-8-17(31-5)9-7-16)27(24(23)29)25-26-14(3)15(4)32-25/h6-11,21H,1-5H3 |
InChI Key |
LJMQEDQIDGQWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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